molecular formula C13H10N2 B14467126 9-Phenanthridinamine CAS No. 71691-31-1

9-Phenanthridinamine

Cat. No.: B14467126
CAS No.: 71691-31-1
M. Wt: 194.23 g/mol
InChI Key: UAWUNLBCBFGBEJ-UHFFFAOYSA-N
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Description

9-Phenanthridinamine is a nitrogen-containing heterocyclic compound derived from phenanthridine. It is known for its unique structural properties and potential applications in various fields, including chemistry, biology, and medicine. The compound’s structure consists of a phenanthridine core with an amine group attached at the 9th position, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-Phenanthridinamine typically involves the reaction of phenanthridine with amine-containing reagents. One common method is the reduction of 9-nitrophenanthridine using hydrogen gas in the presence of a palladium catalyst. Another approach involves the direct amination of phenanthridine using ammonia or primary amines under high-temperature conditions.

Industrial Production Methods: Industrial production of this compound may involve large-scale catalytic hydrogenation processes or high-temperature amination reactions. These methods are optimized for high yield and purity, ensuring the compound’s suitability for various applications.

Chemical Reactions Analysis

Types of Reactions: 9-Phenanthridinamine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form phenanthridinone derivatives.

    Reduction: Reduction reactions can convert nitro groups to amine groups.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon is a typical reducing agent.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.

Major Products:

    Oxidation: Phenanthridinone derivatives.

    Reduction: Amino-substituted phenanthridine derivatives.

    Substitution: Various alkylated and acylated phenanthridinamine derivatives.

Scientific Research Applications

9-Phenanthridinamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing complex organic molecules and heterocyclic compounds.

    Biology: The compound is studied for its potential as a DNA intercalator, which can be useful in genetic research and drug development.

    Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with DNA.

    Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 9-Phenanthridinamine involves its ability to intercalate into DNA, disrupting the normal function of the genetic material. This intercalation can inhibit DNA replication and transcription, leading to cell death in rapidly dividing cells, such as cancer cells. The compound’s interaction with DNA is facilitated by its planar structure, which allows it to insert between the base pairs of the DNA helix.

Comparison with Similar Compounds

    Phenanthridine: The parent compound, lacking the amine group at the 9th position.

    Acridine: Another nitrogen-containing heterocycle with similar DNA intercalating properties.

    Benzo[c]phenanthridine: A structurally related compound with additional benzene rings.

Uniqueness: 9-Phenanthridinamine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity

Properties

CAS No.

71691-31-1

Molecular Formula

C13H10N2

Molecular Weight

194.23 g/mol

IUPAC Name

phenanthridin-9-amine

InChI

InChI=1S/C13H10N2/c14-10-6-5-9-8-15-13-4-2-1-3-11(13)12(9)7-10/h1-8H,14H2

InChI Key

UAWUNLBCBFGBEJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C=CC(=C3)N)C=N2

Origin of Product

United States

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